Bromoacetamido-PEG2-Acid

Description

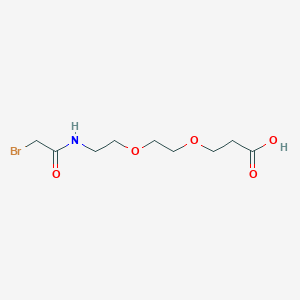

Structure

3D Structure

Properties

IUPAC Name |

3-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BrNO5/c10-7-8(12)11-2-4-16-6-5-15-3-1-9(13)14/h1-7H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIANHFIJCGRNCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCNC(=O)CBr)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BrNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401191917 | |

| Record name | 3-[2-[2-[(2-Bromoacetyl)amino]ethoxy]ethoxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401191917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415800-44-0 | |

| Record name | 3-[2-[2-[(2-Bromoacetyl)amino]ethoxy]ethoxy]propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1415800-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[2-[2-[(2-Bromoacetyl)amino]ethoxy]ethoxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401191917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Bromoacetamido-PEG2-Acid: A Core Component in Advanced Bioconjugation

Introduction: The Molecular Architect's Tool for Targeted Therapeutics

In the landscape of modern drug development, precision is paramount. The ability to selectively deliver a therapeutic payload to its target while minimizing off-target effects is the cornerstone of next-generation treatments such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). At the heart of these sophisticated modalities lies the linker, a critical component that bridges the targeting moiety and the active payload. Bromoacetamido-PEG2-Acid is a heterobifunctional linker that has emerged as a vital tool for molecular architects in this field.[1][2][3]

This guide provides an in-depth technical overview of the structure, reactivity, and application of Bromoacetamido-PEG2-Acid. We will delve into the causality behind its experimental utility, provide field-proven protocols for its use, and explore its role in the construction of cutting-edge therapeutics.

Molecular Structure and Physicochemical Properties

Bromoacetamido-PEG2-Acid is a molecule meticulously designed for bioconjugation, featuring three key components: a thiol-reactive bromoacetamide group, a hydrophilic di-ethylene glycol (PEG2) spacer, and a primary amine-reactive carboxylic acid terminus.[2]

Caption: Chemical structure of Bromoacetamido-PEG2-Acid.

The strategic placement of these functional groups allows for a sequential and controlled conjugation of two different molecules. The PEG2 linker plays a crucial role in enhancing the aqueous solubility of the resulting conjugate, a critical factor for in vivo applications, and provides spatial separation between the conjugated entities, which can be vital for maintaining their biological activity.[1][3]

Table 1: Physicochemical Properties of Bromoacetamido-PEG2-Acid

| Property | Value |

| Molecular Formula | C9H16BrNO5 |

| Molecular Weight | 298.13 g/mol |

| CAS Number | 1415800-44-0 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DMF, and water |

Reaction Mechanisms and Experimental Considerations

The utility of Bromoacetamido-PEG2-Acid stems from the distinct reactivity of its two functional ends. Understanding the underlying mechanisms is key to designing successful conjugation strategies.

Thiol-Alkylation via the Bromoacetamide Group

The bromoacetamide moiety is a potent electrophile that readily undergoes a nucleophilic substitution reaction with the sulfhydryl (thiol) group of a cysteine residue. This reaction, a classic SN2 alkylation, forms a stable thioether bond.

Caption: Reaction of a bromoacetamide with a thiol group.

Expert Insights:

-

pH Optimization: The reaction is most efficient at a slightly alkaline pH (7.5-8.5). At this pH, the thiol group is sufficiently deprotonated to its more nucleophilic thiolate form, while primary amines (like those on lysine residues) are largely protonated and thus less reactive, ensuring chemoselectivity.

-

Reducing Agents: For proteins with disulfide bonds that need to be targeted, a pre-reduction step using dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) is necessary. It is critical to remove the reducing agent before adding the bromoacetamide linker to prevent it from reacting with the linker.

Amide Bond Formation via the Carboxylic Acid Group

The terminal carboxylic acid is reactive towards primary amines, such as the ε-amine of lysine residues or an amine-functionalized small molecule. However, this reaction requires an activation step to convert the carboxyl group into a more reactive intermediate. The most common method utilizes a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Caption: Two-step EDC/NHS activation and amine coupling.

Expert Insights:

-

Two-Step vs. One-Pot: A two-step protocol, where the carboxylic acid is first activated with EDC/NHS followed by removal of excess activators before adding the amine-containing molecule, is highly recommended. This prevents the EDC from cross-linking the amine-containing molecule to any available carboxyl groups on the target protein, thus avoiding unwanted polymerization.

-

Buffer Choice: The activation step is most efficient in an acidic buffer (e.g., MES buffer, pH 4.5-6.0) to suppress the hydrolysis of the NHS ester. The subsequent coupling to the amine is favored at a physiological to slightly alkaline pH (7.2-8.0).

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for the specific molecules being conjugated.

Protocol 1: Conjugation of a Thiol-Containing Protein to an Amine-Containing Molecule

This protocol outlines a sequential conjugation, first reacting the bromoacetamide group with a protein's cysteine residue, followed by the activation and reaction of the carboxylic acid with a second molecule.

Materials:

-

Thiol-containing protein (e.g., antibody with engineered cysteines)

-

Amine-containing molecule (e.g., cytotoxic drug, E3 ligase ligand)

-

Bromoacetamido-PEG2-Acid

-

EDC and Sulfo-NHS

-

Reaction Buffers:

-

Conjugation Buffer A: Phosphate-buffered saline (PBS), pH 7.5, with 1 mM EDTA

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Conjugation Buffer B: PBS, pH 7.2

-

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Step-by-Step Methodology:

-

Protein Preparation:

-

If necessary, reduce disulfide bonds in the protein using a 10-fold molar excess of TCEP for 1 hour at room temperature.

-

Remove excess TCEP by dialysis against Conjugation Buffer A or using a desalting column.

-

Adjust the protein concentration to 1-5 mg/mL in Conjugation Buffer A.

-

-

Thiol-Alkylation:

-

Dissolve Bromoacetamido-PEG2-Acid in DMSO or DMF to a stock concentration of 10 mM.

-

Add a 5- to 20-fold molar excess of the linker to the protein solution.

-

Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification of the Intermediate Conjugate:

-

Remove excess linker by dialysis against Activation Buffer or using a desalting column equilibrated with Activation Buffer.

-

-

Carboxylic Acid Activation and Amide Coupling:

-

Prepare fresh 100 mM solutions of EDC and Sulfo-NHS in Activation Buffer.

-

Add a 50-fold molar excess of EDC and Sulfo-NHS to the intermediate conjugate solution.

-

Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

-

Immediately add the amine-containing molecule (dissolved in an appropriate solvent) at a 10- to 50-fold molar excess.

-

Adjust the pH of the reaction mixture to 7.2 with Conjugation Buffer B.

-

Incubate for 2 hours at room temperature or overnight at 4°C.

-

-

Quenching and Final Purification:

-

Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM and incubating for 30 minutes.

-

Purify the final conjugate using size-exclusion chromatography to remove unreacted small molecules and protein aggregates.

-

Protocol 2: Conjugation of an Amine-Containing Protein to a Thiol-Containing Molecule

This protocol reverses the order of conjugation.

Step-by-Step Methodology:

-

Activation of Bromoacetamido-PEG2-Acid:

-

Dissolve the linker in an anhydrous organic solvent like DMF.

-

Add EDC and NHS (in a 1:1.2:1.5 molar ratio of linker:EDC:NHS) and stir for 4 hours at room temperature to form the NHS ester.

-

-

Amine Coupling:

-

Add the activated linker solution to the amine-containing protein (e.g., antibody) in PBS at pH 7.4-8.0, using a 10- to 20-fold molar excess of the linker.

-

Incubate for 2 hours at room temperature.

-

-

Purification of the Intermediate Conjugate:

-

Remove excess linker by dialysis against PBS, pH 7.5, with 1 mM EDTA.

-

-

Thiol-Alkylation:

-

Add the thiol-containing molecule at a 5- to 20-fold molar excess to the intermediate conjugate.

-

Incubate for 2 hours at room temperature or overnight at 4°C.

-

-

Final Purification:

-

Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion, hydrophobic interaction).

-

Applications in Drug Development

The unique heterobifunctional nature of Bromoacetamido-PEG2-Acid makes it a valuable asset in the development of targeted therapies.

Antibody-Drug Conjugates (ADCs)

In ADC construction, this linker can be used to attach a potent cytotoxic payload to a monoclonal antibody. For instance, the carboxylic acid end can be conjugated to an amine handle on a cytotoxic drug, and the bromoacetamide end can then be reacted with engineered cysteine residues on the antibody (THIOMABs) for site-specific conjugation.[] This site-specific approach yields a homogeneous drug-to-antibody ratio (DAR), which is crucial for a consistent pharmacological profile. The thioether bond formed by the bromoacetamide reaction is highly stable in plasma, preventing premature drug release.[]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation. Bromoacetamido-PEG2-Acid is an ideal linker to connect the target protein-binding ligand and the E3 ligase-binding ligand.[1][5] For example, the carboxylic acid can be coupled to the amine group of an E3 ligase ligand like pomalidomide, while the bromoacetamide end can react with a thiol group on a ligand that binds to the target protein. The PEG linker provides the necessary flexibility and length to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.[3]

Conclusion

Bromoacetamido-PEG2-Acid is a powerful and versatile tool in the bioconjugation chemist's arsenal. Its well-defined structure, predictable reactivity, and the beneficial properties of the PEG spacer make it an excellent choice for the synthesis of complex biomolecules like ADCs and PROTACs. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can leverage this linker to build the next generation of targeted therapeutics with enhanced efficacy and safety profiles.

References

-

Alley, S. C., O'Keefe, T. J., & Senter, P. D. (2008). In vitro and in vivo evaluation of a potent, thioether-linked auristatin F-antibody conjugate. Bioconjugate chemistry, 19(3), 759–765. [Link]

-

Creative Biolabs. (n.d.). Bromoacetamide-PEG3-acetic acid (CAT#: ADC-L-1039). Retrieved from [Link]

-

Creative Biolabs. (n.d.). Bromoacetamide-PEG3-alkyne (CAT#: ADC-L-1040). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Current ADC Linker Chemistry. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of PEG Linkers in Advancing PROTAC Technology. [Link]

-

AxisPharm. (n.d.). Bromoacetamido-PEG-Acid. Retrieved from [Link]

-

National Institutes of Health. (2018). Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications. Analytical Chemistry, 90(15), 9474–9480. [Link]

-

National Institutes of Health. (2016). Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation. Bioconjugate Chemistry, 27(12), 2791–2803. [Link]

-

JenKem Technology USA. (2024). PROTAC PEG Linkers. [Link]

-

National Institutes of Health. (2016). Facile synthesis of SAM–peptide conjugates through alkyl linkers targeting protein N-terminal methyltransferase 1. RSC Advances, 6(18), 14811–14815. [Link]

-

SciGine. (2020, September 15). Protein DNA Bioconjugate Protocol [Video]. YouTube. [Link]

Sources

An In-depth Technical Guide to Bromoacetamido-PEG2-Acid: Properties, Reactivity, and Applications in Bioconjugation

This guide provides a comprehensive overview of Bromoacetamido-PEG2-Acid, a heterobifunctional linker widely utilized by researchers, scientists, and drug development professionals. We will delve into its chemical properties, explore the reactivity of its distinct functional groups, and provide practical, field-proven insights into its application in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction: The Power of Heterobifunctional Linkers

In the realm of bioconjugation, the ability to selectively and stably connect two different molecules is paramount. Bromoacetamido-PEG2-Acid emerges as a powerful tool in this context, offering two distinct reactive handles: a bromoacetamide group and a terminal carboxylic acid. This dual functionality allows for the sequential and controlled conjugation of different biomolecules, a critical feature in the design of complex therapeutic and diagnostic agents. The inclusion of a short polyethylene glycol (PEG) spacer enhances the aqueous solubility of the linker and the resulting conjugate, a crucial property when working with biological systems.[1][2][3][4]

Core Chemical Properties

A thorough understanding of the physicochemical properties of Bromoacetamido-PEG2-Acid is essential for its effective use. These properties dictate its handling, storage, and behavior in solution.

| Property | Value | Source |

| Chemical Formula | C9H16BrNO5 | [2] |

| Molecular Weight | 298.13 g/mol | [5] |

| CAS Number | 1415800-44-0 | [5] |

| Appearance | Solid to liquid mixture | [5] |

| Purity | Typically >95% | - |

| Storage | -20°C, desiccated | [5] |

| Solubility | Soluble in DMSO and DMF | [5][6] |

Note: It is crucial to allow the reagent to equilibrate to room temperature before opening the vial to prevent moisture condensation, which can lead to hydrolysis of the reactive groups.

The Dual Reactivity of Bromoacetamido-PEG2-Acid

The utility of this linker lies in the orthogonal reactivity of its two functional groups. This allows for a two-step conjugation strategy, minimizing the formation of unwanted homodimers.

The Bromoacetamide Moiety: A Thiol-Reactive Handle

The bromoacetamide group is a potent electrophile that reacts specifically with nucleophilic thiol groups, such as those found in the side chains of cysteine residues in proteins.[7] This reaction proceeds via a nucleophilic substitution (SN2) mechanism, resulting in the formation of a highly stable thioether bond.[8]

Reaction Mechanism: Thiol-Bromoacetamide Conjugation

Caption: SN2 reaction of a bromoacetamide with a thiol to form a stable thioether bond.

Causality Behind Experimental Choices: The choice of a bromoacetamide for thiol conjugation is deliberate. Compared to the more commonly used maleimide chemistry, the resulting thioether bond from a bromoacetamide is significantly more stable and not susceptible to retro-Michael addition, a common cause of conjugate degradation with maleimides.[1][8][9] This enhanced stability is a critical factor in the development of long-circulating therapeutics like ADCs.[10]

pH Dependence: The reaction between a bromoacetamide and a thiol is pH-dependent. The optimal pH range for this reaction is typically between 8.0 and 9.0.[11][12] At this pH, the thiol group is sufficiently deprotonated to its more nucleophilic thiolate form, accelerating the reaction rate. However, at significantly higher pH values, the risk of hydrolysis of the bromoacetamide group increases.

Kinetic Discrimination: A key advantage of bromoacetamide chemistry is the ability to achieve kinetic discrimination when used in conjunction with maleimides. At a pH of 6.5, maleimides react significantly faster with thiols than bromoacetamides (2-3 orders of magnitude).[11][12] This allows for the sequential conjugation of two different thiol-containing molecules by first reacting with a maleimide at a lower pH, followed by reaction with a bromoacetamide at a higher pH.

The Carboxylic Acid: An Amine-Reactive Handle

The terminal carboxylic acid of Bromoacetamido-PEG2-Acid provides a handle for conjugation to primary amines, such as the side chains of lysine residues in proteins or amine-modified oligonucleotides. Carboxylic acids themselves are not sufficiently reactive to form amide bonds under physiological conditions. Therefore, they must first be activated.

Activation Chemistry: EDC/NHS Coupling

A widely employed and robust method for activating carboxylic acids is the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[13][14]

Reaction Workflow: Amine Conjugation

Caption: Two-step EDC/NHS activation and subsequent amine coupling of a carboxylic acid.

Expertise in Action: The two-step EDC/NHS protocol is a self-validating system. The O-acylisourea intermediate formed upon the addition of EDC is highly reactive but also prone to hydrolysis. The inclusion of NHS "rescues" this intermediate by converting it into a more stable, yet still highly amine-reactive, NHS ester.[13][14] This significantly improves the efficiency of the conjugation reaction, especially in aqueous environments. The optimal pH for the EDC/NHS activation step is between 4.5 and 6.0, while the subsequent amine coupling is more efficient at a pH of 7.2 to 8.0.[15][16] This pH differential allows for a degree of control over the two stages of the reaction.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific molecules being conjugated.

Protocol 1: Thiol-Bromoacetamide Conjugation

Materials:

-

Thiol-containing molecule (e.g., protein with cysteine residues)

-

Bromoacetamido-PEG2-Acid

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 8.0, degassed

-

Quenching Solution: 1 M N-acetylcysteine in water

-

Anhydrous DMSO or DMF

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Preparation of Thiol-containing Molecule: If the thiol groups are present as disulfides, they must first be reduced. Dissolve the protein in Conjugation Buffer and add a 10-20 fold molar excess of a reducing agent (e.g., TCEP). Incubate for 30-60 minutes at room temperature. Remove the excess reducing agent using a desalting column equilibrated with degassed Conjugation Buffer.

-

Bromoacetamido-PEG2-Acid Stock Solution: Immediately before use, prepare a 10-20 mM stock solution of Bromoacetamido-PEG2-Acid in anhydrous DMSO or DMF.

-

Conjugation Reaction: Add a 5-20 fold molar excess of the Bromoacetamido-PEG2-Acid stock solution to the solution of the thiol-containing molecule. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

-

Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.

-

Quenching: Add the Quenching Solution to a final concentration of 1-5 mM to react with any unreacted bromoacetamide groups. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess linker and quenching reagent by size-exclusion chromatography using a desalting column equilibrated with the desired storage buffer.

Protocol 2: EDC/NHS-Mediated Amine Coupling

Materials:

-

Amine-containing molecule

-

Bromoacetamido-PEG2-Acid

-

EDC hydrochloride

-

NHS or Sulfo-NHS

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: PBS, pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Anhydrous DMSO or DMF

-

Desalting column

Procedure:

-

Reagent Preparation: Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening. Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use. Dissolve Bromoacetamido-PEG2-Acid in a minimal amount of anhydrous DMSO or DMF and then dilute in Activation Buffer. Dissolve the amine-containing molecule in Coupling Buffer.

-

Activation of Bromoacetamido-PEG2-Acid: In a reaction tube, combine the Bromoacetamido-PEG2-Acid solution with a 2-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS/Sulfo-NHS. Incubate for 15-30 minutes at room temperature.

-

Conjugation Reaction: Immediately add the activated Bromoacetamido-PEG2-Acid solution to the solution of the amine-containing molecule.

-

Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quenching: Add Quenching Solution to stop the reaction. Incubate for 15 minutes.

-

Purification: Purify the conjugate using a desalting column equilibrated with the desired storage buffer.

Troubleshooting Common Issues

| Issue | Possible Cause | Recommended Solution |

| Low Conjugation Efficiency | - Incomplete reduction of disulfides- Hydrolysis of bromoacetamide or NHS-ester- Incorrect pH | - Confirm complete reduction using Ellman's reagent.- Prepare fresh reagent solutions and minimize exposure to moisture.- Optimize the pH of the conjugation and activation buffers. |

| Precipitation of Conjugate | - Hydrophobicity of the conjugated molecule- High drug-to-antibody ratio (DAR) in ADCs | - Use a more hydrophilic linker with a longer PEG chain.- Optimize the molar ratio of the linker to the protein to control the DAR.[6] |

| Non-specific Labeling | - Reaction of bromoacetamide with other nucleophiles at high pH | - Maintain the recommended pH range for the thiol-bromoacetamide reaction. |

Conclusion

Bromoacetamido-PEG2-Acid is a versatile and robust heterobifunctional linker that offers significant advantages in the field of bioconjugation. Its ability to form highly stable thioether bonds and stable amide bonds, coupled with the beneficial properties of the PEG spacer, makes it an invaluable tool for the development of sophisticated bioconjugates. By understanding the principles of its reactivity and following well-defined protocols, researchers can effectively leverage this linker to advance their work in therapeutics and diagnostics.

References

- A Comparative Guide to the Stability of Thioether Bonds from Bromoacetamide and Maleimide Linkages. (2025). BenchChem.

- A Comparative Guide to Amide vs.

- Differential Reactivity of Maleimide and Bromoacetyl Functions With Thiols: Application to the Preparation of Liposomal Diepitope Constructs. (1999). PubMed.

- Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. (2025).

- Troubleshooting poor solubility of Bromoacetamido-PEG4-Acid conjug

- Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. (2012). ACS Macro Letters.

- Long-Term Stabilization of Maleimide–Thiol Conjugates. (2014).

- Maleimide Reaction Chemistry. (n.d.). Vector Labs.

- Improving the stability of thiol-maleimide bioconjugates via formation of a thiazine structure. (2025). [Source Not Specified].

- The medicinal chemistry evolution of antibody–drug conjug

- Bromoacetamido-PEG2-Acid. (n.d.). CD Bioparticles.

- Bromoacetamido-PEG2-C2-acid | PROTAC Linker. (n.d.). MedChemExpress.

- Several Ways of Thiol Coupling in ADCs. (2024). BOC Sciences.

- Troubleshooting Guides. (n.d.).

- Protocol for PEG Acid Reagents. (2022). BroadPharm.

- Bromoacetamido-PEG2-acid, 1415800-44-0. (n.d.). BroadPharm.

- Common impurities in N-Bromoacetamide and how to remove them. (2025). BenchChem.

- Bromoacetamido-PEG-Acid. (n.d.). AxisPharm.

- A Comparative Guide to Thioether Bond Stability in Bioconjug

- Bioconjugation Troubleshooting Guide. (n.d.). Vector Labs.

- Antibody Conjugation Protocols: A Complete Step-by-Step Guide. (n.d.). BOC Sciences.

- Application Notes and Protocols for Amine Coupling of Bromoacetamido-PEG4-Acid via EDC/NHS Chemistry. (2025). BenchChem.

- Instructions for the use of Alkyne-(PEG)n-acid and Alkyne-(PEG)n-NHS. (n.d.). [Source Not Specified].

- Instructions - EDC. (n.d.). Thermo Fisher Scientific.

- Technical Support Center: EDC/NHS Coupling for Amino-PEG2-C2-acid Reactions. (2025). BenchChem.

- Novel approaches for cysteine bioconjug

- Bioconjugation Chemistry: Challenges and Solutions. (2022). kbDNA.

- Fast Cysteine Bioconjug

- Chemical Protein Modific

- Antibody-drug conjugates: recent advances in conjugation and linker chemistries. (n.d.). PubMed.

- Antibody Conjugates-Recent Advances and Future Innov

- Antibody-Drug Conjugates: A Comprehensive Review. (2020). PubMed.

- Antibody Conjugation of Nanoparticles as Therapeutics for Breast Cancer Tre

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Bromoacetamido-PEG2-Acid - CD Bioparticles [cd-bioparticles.net]

- 3. Bromoacetamido-PEG2-acid, 1415800-44-0 | BroadPharm [broadpharm.com]

- 4. Bromoacetamido-PEG-Acid | Acid-PEG-Bromoacetamido | AxisPharm [axispharm.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. The medicinal chemistry evolution of antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. broadpharm.com [broadpharm.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

Mechanism of bromoacetamide reaction with cysteine

An In-Depth Technical Guide to the Bromoacetamide-Cysteine Reaction: Mechanism, Optimization, and Application

Authored by a Senior Application Scientist

For researchers, scientists, and drug development professionals, the covalent modification of cysteine residues is a cornerstone of chemical biology and proteomics. The unique nucleophilicity of the cysteine thiol group makes it a prime target for selective alkylation, a critical step for applications ranging from preventing disulfide bond reformation in bottom-up proteomics to creating antibody-drug conjugates.[1][2][3] Among the arsenal of alkylating agents, haloacetamides are workhorse reagents, and bromoacetamide presents a balanced choice of reactivity and stability.[4]

This guide provides an in-depth exploration of the core chemical mechanism governing the reaction between bromoacetamide and cysteine. We will dissect the reaction kinetics, explore critical experimental parameters that dictate success, and provide a field-proven protocol for its practical application. Our focus is not merely on the "what" but on the "why"—providing the causal logic behind each experimental choice to empower researchers to optimize this reaction for their specific needs.

The Core Mechanism: A Classic S(_N)2 Reaction

The alkylation of a cysteine residue by bromoacetamide is a classic example of a bimolecular nucleophilic substitution (S(_N)2) reaction.[5][6] The reaction proceeds through a single, concerted step where the nucleophilic sulfur atom of the cysteine side chain attacks the electrophilic α-carbon of bromoacetamide. This nucleophilic attack results in the formation of a stable carbon-sulfur (thioether) bond and the simultaneous displacement of the bromide ion, which serves as the leaving group.[5][6]

The key players in this mechanism are:

-

The Nucleophile: The deprotonated form of the cysteine thiol, the thiolate anion (-S⁻) . The thiolate is a significantly stronger nucleophile than its protonated thiol (-SH) counterpart.[3][7]

-

The Electrophile: The α-carbon atom of bromoacetamide, which is rendered electron-deficient by the adjacent electron-withdrawing carbonyl and bromine groups.

-

The Leaving Group: The bromide ion (Br⁻), which is displaced during the reaction.

The overall reaction can be visualized as follows:

This covalent modification is essentially irreversible under typical biological and proteomic conditions, effectively "capping" the cysteine residue and preventing its participation in other reactions, most notably the formation of disulfide bonds.[6][8]

Reaction Kinetics and Optimization

The efficiency and specificity of the bromoacetamide-cysteine reaction are not absolute; they are governed by key kinetic factors. Understanding these allows for the rational design of experimental conditions.

The Halogen Leaving Group: A Reactivity Hierarchy

Bromoacetamide belongs to the haloacetamide family of reagents, which also includes iodoacetamide and chloroacetamide. The rate of the S(_N)2 reaction is highly dependent on the ability of the halogen to act as a leaving group.[5] This is directly related to the strength of the carbon-halogen bond and the stability of the resulting halide ion. The established reactivity hierarchy is:

Iodoacetamide > Bromoacetamide > Chloroacetamide

This trend is explained by bond energies; the C-I bond is weaker than the C-Br bond, which is in turn weaker than the C-Cl bond, requiring less energy to break.[5] While iodoacetamide is often the most reactive and common choice, bromoacetamide offers comparable reactivity and can be advantageous in terms of handling and stability.[4]

| Reagent | Relative Reactivity | Key Characteristics |

| Iodoacetamide | Highest | Most common reagent; highly reactive but also light-sensitive and prone to off-target reactions.[2][5][9] |

| Bromoacetamide | High | Reactivity is comparable to iodoacetamide; offers a good balance of efficiency and stability.[4] |

| Chloroacetamide | Moderate | Less reactive, requiring longer incubation times or higher concentrations, but can offer greater specificity.[1][2] |

The Critical Role of pH

Perhaps the most critical parameter to control is the reaction pH. The nucleophilic species is the thiolate anion (-S⁻), not the protonated thiol (-SH). The concentration of the thiolate is dictated by the pKa of the cysteine thiol group and the pH of the solution, as described by the Henderson-Hasselbalch equation.

The pKa of the thiol group in a free cysteine amino acid is approximately 8.2-8.5.[3][7] However, within a protein's microenvironment, this can vary significantly (from ~6 to >9) due to the influence of neighboring amino acid residues.[10] To ensure efficient alkylation, the reaction pH is typically maintained slightly above the cysteine's pKa to favor the deprotonation and formation of the highly reactive thiolate. A common practice is to perform the reaction at a pH between 7.5 and 8.5.[11]

However, a high pH (e.g., > 9.0) can increase the risk of off-target reactions with other nucleophilic residues like lysine and can also promote the hydrolysis of the alkylating agent itself.[12][13] Therefore, a careful balance must be struck to maximize cysteine reactivity while maintaining specificity.

Specificity and Potential Off-Target Reactions

While bromoacetamide is highly reactive towards cysteine thiols, it is not perfectly specific. At elevated concentrations, longer reaction times, or non-optimal pH, bromoacetamide can react with other nucleophilic amino acid side chains.[9]

| Amino Acid | Side Chain Nucleophile | Potential for Reaction |

| Methionine | Thioether sulfur | High, especially with iodine-containing reagents.[14][15][16] |

| Histidine | Imidazole nitrogen | Moderate, particularly at neutral or slightly acidic pH.[6][9] |

| Lysine | ε-amino group | Moderate, especially at alkaline pH (>9).[8][9] |

| Aspartate/Glutamate | Carboxylate oxygen | Low, but possible under certain conditions.[9] |

| Tyrosine | Phenolic oxygen | Low, but possible.[9] |

| N-terminus | α-amino group | Moderate, especially at alkaline pH.[6][9] |

These side reactions are a critical consideration in proteomics, as they can interfere with protein identification and quantification.[15][17] To mitigate this, it is crucial to use the minimum effective concentration of bromoacetamide and to carefully control the reaction time and pH.

Experimental Protocol: In-Solution Protein Alkylation

This protocol outlines a standard workflow for the reduction and alkylation of cysteine residues in a complex protein sample for subsequent analysis by mass spectrometry.

Workflow Overview

Step-by-Step Methodology

-

Protein Solubilization and Denaturation:

-

Rationale: To ensure all cysteine residues are accessible to the reagents, the protein's tertiary and quaternary structures must be disrupted.

-

Procedure: Dissolve the protein sample in a denaturing buffer, such as 6 M Guanidine-HCl or 8 M Urea, 50 mM Tris-HCl, pH 8.0.

-

-

Reduction of Disulfide Bonds:

-

Rationale: This step cleaves the -S-S- bonds between cysteine residues to generate free thiol (-SH) groups.

-

Procedure: Add a reducing agent to the protein solution. Common choices include Dithiothreitol (DTT) to a final concentration of 10 mM or Tris(2-carboxyethyl)phosphine (TCEP) to 5 mM.[1][5]

-

Incubation: Incubate the sample at 37-56°C for 1 hour.[1][5]

-

-

Alkylation of Cysteine Thiols:

-

Rationale: To irreversibly cap the newly formed thiol groups and prevent re-oxidation.

-

Procedure: a. Cool the sample to room temperature. b. Prepare a fresh stock solution of bromoacetamide (e.g., 500 mM in the same buffer). It is good practice to handle haloacetamides in the dark to minimize potential side reactions.[5] c. Add the bromoacetamide solution to the protein sample to a final concentration of 20-55 mM. A 2- to 5-fold molar excess over the reducing agent is a common starting point.[5]

-

Incubation: Incubate for 30-45 minutes at room temperature in the dark.[1][6][18]

-

-

Quenching the Reaction:

-

Rationale: To consume any excess, unreacted bromoacetamide, preventing non-specific modification of the protease (e.g., trypsin) added in the next step.

-

Procedure: Quench the reaction by adding a thiol-containing reagent, such as DTT to a final concentration of 10-20 mM or L-cysteine.[1][6] Incubate for 15 minutes at room temperature.

-

-

Sample Cleanup for Downstream Analysis:

-

Rationale: High concentrations of denaturants, reducing agents, and alkylating agents can interfere with subsequent enzymatic digestion and mass spectrometry analysis.

-

Procedure: Remove excess reagents through buffer exchange, dialysis, or protein precipitation (e.g., acetone or TCA precipitation). The sample is now ready for enzymatic digestion.

-

Conclusion

The reaction of bromoacetamide with cysteine is a robust and efficient method for protein modification, pivotal to modern proteomics and bioconjugation strategies. Its success hinges on a fundamental understanding of its S(_N)2 mechanism and the kinetic parameters that govern its performance. By carefully controlling pH to favor the reactive thiolate species and by judiciously choosing reagent concentrations and reaction times, researchers can maximize alkylation efficiency while minimizing undesirable off-target modifications. This guide provides the foundational knowledge and a practical framework to harness the power of this essential chemical reaction, ensuring data integrity and experimental success.

References

- Benchchem. (n.d.). A Head-to-Head Comparison: Iodoacetamide vs. Methyl Bromoacetate for Cysteine Alkylation.

- Benchchem. (n.d.). A Head-to-Head Comparison: 2-Bromoacetamide vs. Iodoacetamide for Cysteine Alkylation Efficiency.

- Benchchem. (n.d.). A Comparative Guide to Cysteine Alkylation in Proteomics: Methyl Bromoacetate vs. Chloroacetamide.

- Benchchem. (n.d.). A Head-to-Head Comparison: Bromoacetyl Chloride vs. Iodoacetamide for Cysteine Alkylation Efficiency.

- Creative Proteomics. (n.d.). Protein Alkylation: Exploring Techniques and Applications.

-

Lashley, J. L., et al. (2023). Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 34(3), 450-459. Available from: [Link]

-

Hage, D. S., et al. (2021). Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. Journal of Chromatography B, 1172, 122659. Available from: [Link]

-

Kuznetsova, K. G., et al. (2020). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Biomeditsinskaya Khimiya, 66(1), 18-29. Available from: [Link]

-

Hansen, R. E., et al. (2007). Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pK(a) values by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Analytical Biochemistry, 378(2), 125-133. Available from: [Link]

- National Institutes of Health. (n.d.). Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry.

- Benchchem. (n.d.). In-solution protein digestion and alkylation with bromoiodoacetic acid.

-

Britton, S., & Lang, K. (2016). Chemical Protein Modification through Cysteine. ChemBioChem, 17(1), 5-18. Available from: [Link]

- University of Iowa. (n.d.). Procedure for Reduction and Alkylation | Proteomics Facility.

-

ResearchGate. (n.d.). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Retrieved from [Link]

-

Le, B. U., et al. (2018). Proteome-wide analysis of cysteine oxidation reveals metabolic sensitivity to redox stress. Nature Communications, 9(1), 1-14. Available from: [Link]

-

Treu, M., et al. (2014). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 13(10), 2621-2632. Available from: [Link]

-

ResearchGate. (n.d.). (PDF) Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Retrieved from [Link]

-

ResearchGate. (n.d.). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Retrieved from [Link]

-

Frisch, B., et al. (2000). Differential Reactivity of Maleimide and Bromoacetyl Functions With Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Bioconjugate Chemistry, 11(2), 228-236. Available from: [Link]

-

ResearchGate. (n.d.). LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. Retrieved from [Link]

- MtoZ Biolabs. (n.d.). Cysteine Modification Mass Spectrometry.

-

ResearchGate. (n.d.). Does Iodoactamide not work on LMW thiols?. Retrieved from [Link]

-

Kuznetsova, K. G., et al. (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics, 230, 104022. Available from: [Link]

-

Zhang, C., et al. (2022). Fast Cysteine Bioconjugation Chemistry. Chemistry–A European Journal, 28(1), e202103417. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts [pbmc.ibmc.msk.ru]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Procedure for Reduction and Alkylation | Proteomics Facility - Carver College of Medicine | The University of Iowa [proteomics.medicine.uiowa.edu]

A Technical Guide to the Solubility of Bromoacetamido-PEG2-Acid in Aqueous Buffers

Introduction

Bromoacetamido-PEG2-Acid is a heterobifunctional crosslinking reagent of significant interest in modern bioconjugation, drug delivery, and proteomics. Its architecture, featuring a thiol-reactive bromoacetamide group and an amine-reactive carboxylic acid, connected by a hydrophilic di-ethylene glycol (PEG) spacer, allows for the precise covalent linkage of different biomolecules.[1][2] It is a key component in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[2][3]

The success of any conjugation protocol hinges on the reagent's behavior in solution. Incomplete dissolution or precipitation can lead to inaccurate concentration calculations, low conjugation efficiency, and non-reproducible results. This guide provides an in-depth analysis of the factors governing the solubility of Bromoacetamido-PEG2-Acid in aqueous buffers, offering field-proven protocols and troubleshooting advice to ensure its effective use in research and development.

Section 1: Molecular Profile and Intrinsic Solubility

The solubility of Bromoacetamido-PEG2-Acid is a direct consequence of its three core components: the bromoacetamide head, the PEG2 spacer, and the carboxylic acid tail. Understanding the contribution of each is fundamental to mastering its handling.

| Property | Data | Source(s) |

| Chemical Formula | C₉H₁₆BrNO₅ | [4] |

| Molecular Weight | ~298.1 g/mol | [4][5] |

| Functional Group 1 | Bromoacetamido (Thiol-reactive) | [1] |

| Functional Group 2 | Carboxylic Acid (Amine-reactive) | [4][5] |

| Storage Temperature | -20°C | [4][5] |

-

Bromoacetamide Group: This functional group is responsible for reacting with free thiols, such as those on cysteine residues. While polar, its contribution to overall aqueous solubility is moderate. Its primary relevance is its reactivity, which is optimal at a pH of 8.0 or higher.[6]

-

PEG2 Spacer: The short polyethylene glycol linker is a key structural feature designed to enhance hydrophilicity.[4][5] The ether oxygen atoms in the PEG chain are capable of forming hydrogen bonds with water, which significantly improves the molecule's solubility in aqueous media.[7]

-

Carboxylic Acid Group: This terminal acid is the most critical determinant of the molecule's solubility in different buffers. Its ionization state is entirely dependent on the pH of the solution, a concept central to its proper dissolution.

Section 2: Key Factors Governing Aqueous Solubility

The Critical Role of pH

The single most important factor influencing the solubility of Bromoacetamido-PEG2-Acid is the pH of the aqueous buffer. The terminal carboxylic acid has an estimated pKa value between 4 and 5.

-

At Low pH (pH < 4): The carboxylic acid is fully protonated (-COOH). This neutral form is significantly less polar and exhibits poor water solubility, often leading to precipitation.

-

At High pH (pH > 6): The carboxylic acid is deprotonated, existing as a negatively charged carboxylate ion (-COO⁻). This ionic form is highly polar and readily dissolves in aqueous buffers.

Therefore, to achieve maximal solubility, the buffer pH must be maintained well above the pKa of the carboxylic acid. A pH of 7.0 or higher is strongly recommended for preparing aqueous solutions.

Buffer System Selection

The choice of buffer is dictated by the desired pH for both solubility and the subsequent conjugation reaction.

-

Recommended Buffers: Phosphate-buffered saline (PBS, pH 7.4), HEPES (pH 7.0-8.0), and Borate (pH 8.0-9.0) are excellent choices. They maintain a pH where the carboxylic acid is deprotonated and soluble.

-

Reaction Considerations: The bromoacetamide-thiol reaction is most efficient at pH ≥ 8.0.[6] Therefore, using a buffer like HEPES or Borate in this range serves the dual purpose of ensuring solubility and promoting the desired reaction.

-

A Note on Tris Buffer: While Tris contains a primary amine, the bromoacetamide group is highly chemoselective for thiols over amines, especially at a pH around 8.0. The reaction rate with thiols is significantly faster than with amines, making Tris a viable buffer for many applications focusing on thiol conjugation.[]

Impact of Concentration and Organic Co-solvents

Directly dissolving high concentrations of Bromoacetamido-PEG2-Acid in aqueous buffer can be challenging. The standard and most reliable method is to first prepare a concentrated stock solution in a water-miscible organic solvent.

-

Recommended Solvents: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are the solvents of choice. Bromoacetamido-PEG2-Acid is readily soluble at high concentrations (e.g., 10-50 mg/mL) in these solvents.

-

Working Solution: This organic stock is then added in small aliquots to the aqueous buffer to achieve the final desired concentration. This technique avoids issues of slow dissolution rates of the solid material directly in buffer.

Temperature Effects

While gently warming can sometimes aid dissolution, it is generally not recommended. The bromoacetamide functional group is susceptible to hydrolysis, a process that can be accelerated by elevated temperatures and high pH. All dissolution steps should be performed at room temperature.

Section 3: Experimental Protocols for Solubilization

This section provides a validated, step-by-step methodology for preparing aqueous solutions of Bromoacetamido-PEG2-Acid.

Protocol: Preparation of a High-Concentration Stock Solution

-

Equilibration: Remove the vial of Bromoacetamido-PEG2-Acid from -20°C storage and allow it to warm to room temperature for at least 20 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.

-

Weighing: In a fume hood, weigh the desired amount of the reagent into a suitable vial.

-

Dissolution: Add the appropriate volume of anhydrous DMSO or DMF to achieve the target concentration (e.g., 10 mg/mL).

-

Mixing: Vortex the vial thoroughly until all solid material is completely dissolved. The resulting stock solution should be clear and colorless.

-

Storage: Use the stock solution immediately. For short-term storage (a few hours), keep it tightly capped at 2-8°C. For longer-term storage, aliquot and store at -20°C, though fresh preparation is always preferred to ensure reagent integrity.

Protocol: Preparation of an Aqueous Working Solution

This protocol describes the critical dilution step from the organic stock into the final aqueous buffer.

-

Buffer Preparation: Prepare the desired aqueous buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 8.0). Ensure the pH is accurately measured and adjusted.

-

Vortexing: Place the required volume of aqueous buffer in a conical tube and begin vigorous vortexing.

-

Dilution: While the buffer is vortexing, slowly add the required volume of the organic stock solution dropwise into the buffer. Crucially, add the DMSO stock to the buffer, not the other way around. This ensures rapid dispersion and minimizes localized high concentrations that can cause precipitation.

-

Final Mix: Continue to vortex for an additional 30 seconds after the addition is complete.

-

Inspection: The final solution should be clear. If any cloudiness or precipitate is observed, refer to the troubleshooting section.

Section 4: Troubleshooting Solubility Challenges

Even with robust protocols, issues can arise. This decision tree provides a logical path to resolving common solubility problems.

Section 5: Solubility and Its Impact on Reactivity

Achieving complete solubility is a prerequisite for predictable reactivity.

-

Concentration Accuracy: A clear, homogenous solution ensures that the molar concentration of the crosslinker is accurate, allowing for precise stoichiometric control over the conjugation reaction.

-

Bioavailability: Undissolved particles have zero reactivity. Only fully solvated molecules are available to react with the target thiol groups on a protein or peptide.

-

Favorable Conditions: Fortunately, the conditions that favor solubility (pH > 7) are also compatible with the bromoacetamide-thiol reaction. The optimal reaction pH of ≥ 8.0 ensures the carboxylic acid is fully deprotonated and highly soluble, creating a robust system for efficient conjugation.[6]

Conclusion

The successful application of Bromoacetamido-PEG2-Acid in bioconjugation is critically dependent on its proper handling and dissolution. The key to maintaining its solubility in aqueous media is to control the pH, ensuring it remains above the pKa of the terminal carboxylic acid. By employing a two-step dissolution process—first creating a concentrated stock in an organic solvent like DMSO, followed by a careful, dropwise dilution into a vortexing aqueous buffer of appropriate pH (≥ 7.0)—researchers can consistently prepare clear, homogenous working solutions. This methodical approach eliminates solubility as a variable, paving the way for reliable, efficient, and reproducible conjugation outcomes.

References

- Shochem. (2025).

- CD Bioparticles. Bromoacetamido-PEG2-Acid.

- BroadPharm. Bromoacetamido-PEG2-acid, 1415800-44-0.

-

Frisch, B., et al. (1999). Differential Reactivity of Maleimide and Bromoacetyl Functions With Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Bioconjugate Chemistry, 10(6), 1059-1066. [Link]

-

ResearchGate. (2025). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs | Request PDF. [Link]

- MedChemExpress. Bromoacetamido-PEG2-C2-acid.

- Vector Labs. Bromoacetamido-dPEG®₁₂-Tris(-dPEG®₁₁-bromoacetamide)₃.

- AxisPharm. Bromoacetamido-PEG2-acid, CAS 1415800-44-0.

- AxisPharm. Bromoacetamido-PEG-Acid.

- BOC Sciences. (2024). Several Ways of Thiol Coupling in ADCs.

Sources

- 1. Bromoacetamido-PEG2-acid, CAS 1415800-44-0 | AxisPharm [axispharm.com]

- 2. Bromoacetamido-PEG-Acid | Acid-PEG-Bromoacetamido | AxisPharm [axispharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Bromoacetamido-PEG2-Acid - CD Bioparticles [cd-bioparticles.net]

- 5. Bromoacetamido-PEG2-acid, 1415800-44-0 | BroadPharm [broadpharm.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. What are the solubility characteristics of different PEG derivatives? - Blog [shochem.com]

Synthesis and purity of Bromoacetamido-PEG2-Acid

An In-Depth Technical Guide to the Synthesis and Purity of Bromoacetamido-PEG2-Acid

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide on the synthesis, purification, and analytical characterization of Bromoacetamido-PEG2-Acid, a heterobifunctional linker of significant interest in modern drug development and bioconjugation. As a crucial component in the construction of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the purity and structural integrity of this reagent are paramount.[1][2] This guide moves beyond simple protocols to explain the underlying chemical principles and rationale that inform the methodological choices, ensuring a robust and reproducible outcome.

The Strategic Importance of Bromoacetamido-PEG2-Acid

Bromoacetamido-PEG2-Acid is a heterobifunctional linker featuring two distinct reactive moieties: a bromoacetamide group and a terminal carboxylic acid, separated by a short, hydrophilic diethylene glycol (PEG2) spacer.[3][4] This architecture is highly strategic:

-

Bromoacetamide Group: This functional group is a potent electrophile, primarily used for its high reactivity and specificity towards thiol groups (e.g., from cysteine residues in proteins) to form a highly stable thioether bond.[5][6] Unlike some other thiol-reactive linkers, the resulting thioether linkage is not susceptible to cleavage under typical physiological conditions.[5][7]

-

Carboxylic Acid Group: The terminal acid provides a versatile handle for conjugation to primary amines through standard amide bond formation, typically requiring activation with carbodiimide chemistry (e.g., EDC, DCC).[4][8]

-

PEG2 Spacer: The polyethylene glycol chain imparts increased hydrophilicity and solubility to the linker and the resulting conjugate, which can improve the pharmacokinetic properties of the final molecule.[9][10][11]

The successful application of this linker is critically dependent on its purity. Impurities from the synthesis can lead to ill-defined conjugates, unpredictable biological activity, and complications in downstream analysis.[12]

Synthetic Pathway and Mechanism

The most direct and reliable synthesis of Bromoacetamido-PEG2-Acid involves the bromoacetylation of an amino-PEG2-acid precursor. The core of this synthesis is a nucleophilic acyl substitution reaction.

Causality of Reagent Selection

While several reagents can achieve bromoacetylation, Bromoacetic Anhydride is an excellent choice for this transformation.[13] It is highly reactive, allowing the reaction to proceed efficiently under mild conditions, and its symmetrical nature simplifies the reaction mechanism compared to mixed anhydrides.[14] Alternatives like bromoacetyl chloride are often more hazardous, while reagents like N-succinimidyl bromoacetate are superb for bioconjugation in aqueous media but can be less atom-economical for direct chemical synthesis.[13]

The reaction mechanism proceeds via the nucleophilic attack of the primary amine of the PEG precursor onto one of the electrophilic carbonyl carbons of bromoacetic anhydride.[15] This forms a tetrahedral intermediate, which then collapses, expelling a bromoacetate anion as the leaving group and yielding the final N-bromoacetylated product. The reaction is typically performed in an anhydrous aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) under an inert atmosphere to prevent hydrolysis of the anhydride.[13] Cooling the reaction to 0°C during the addition of the anhydride helps to control the initial exotherm and prevent potential side reactions.

Visualizing the Synthesis

Caption: Synthetic scheme for Bromoacetamido-PEG2-Acid.

Experimental Protocol: Synthesis

This protocol outlines the laboratory-scale synthesis of Bromoacetamido-PEG2-Acid.

-

Preparation: Dissolve the amine-PEG2-acid starting material (1.0 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0°C in an ice bath. This mitigates the exothermic nature of the acylation.

-

Reagent Addition: In a separate flask, dissolve bromoacetic anhydride (1.1 eq) in anhydrous DCM. Add this solution dropwise to the cooled amine solution over 20-30 minutes with vigorous stirring. A slight excess of the anhydride ensures complete consumption of the starting amine.

-

Reaction: Allow the mixture to stir at 0°C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is no longer detectable (typically 2-4 hours).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude product. The crude material will contain the desired product along with bromoacetic acid byproduct and any unreacted anhydride.

Purification: Achieving High Purity

Purification is a critical, non-negotiable step to ensure the reagent is fit for purpose. The goal is to remove all reaction-related impurities. For polar, non-volatile molecules like PEG linkers, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard.[12][16]

Comparison of Purification Techniques

| Technique | Resolution | Scale | Speed | Primary Application |

| Flash Chromatography | Moderate | High (grams) | Fast | Initial clean-up of crude material; removal of non-polar impurities. |

| Preparative RP-HPLC | Very High | Low (mg to g) | Slow | Final purification to >95% purity; separation of structurally similar compounds. |

Visualizing the Purification Workflow

Caption: General workflow for purification via RP-HPLC.

Experimental Protocol: Purification

This protocol provides a general method for purification by preparative RP-HPLC.

-

Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% TFA).

-

Chromatography System:

-

Column: C18 stationary phase column suitable for preparative scale.

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

Detection: UV detector at 214/280 nm.

-

-

Elution: Inject the sample and elute using a linear gradient, for example, from 5% to 95% Mobile Phase B over 30-40 minutes. The exact gradient should be optimized based on analytical scale results.

-

Fraction Collection: Collect fractions corresponding to the main product peak.

-

Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm purity.

-

Isolation: Pool the pure fractions and remove the solvent, typically by lyophilization (freeze-drying), to yield the final product as a solid or viscous oil.

Purity and Structural Characterization

Final validation requires a multi-pronged analytical approach to confirm both purity and the correct chemical structure.[12]

Summary of Analytical Techniques

| Technique | Information Provided | Expected Result for Bromoacetamido-PEG2-Acid |

| ¹H NMR | Unambiguous structural confirmation and proton environment. | Characteristic peaks for bromoacetyl CH₂ (~3.9 ppm), PEG backbone (~3.6-3.7 ppm), and amide NH proton.[12] |

| Mass Spec (ESI-MS) | Confirms molecular weight. | Detection of the correct molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺). For C₉H₁₆BrNO₅, MW is 298.13.[1] |

| Analytical HPLC | Determines purity percentage and detects impurities. | A single major peak with >95% area under the curve.[] |

Visualizing the Analytical Quality Control Workflow

Caption: Quality control workflow for final product validation.

Handling and Stability Considerations

To ensure the long-term integrity of Bromoacetamido-PEG2-Acid, proper storage is essential.

-

Storage: The compound should be stored at -20°C, desiccated, and preferably under an inert atmosphere (argon or nitrogen).[1][8] Before use, the vial should be allowed to warm to room temperature before opening to prevent moisture condensation.[8]

-

Stability: The bromoacetamide moiety is a reactive electrophile and is sensitive to nucleophiles. It is stable when stored dry and cold but should be handled with care in solution, especially in the presence of nucleophilic buffers (e.g., Tris) or other reactive species. The thioether bond formed upon reaction with a thiol is, however, exceptionally stable.[5]

Conclusion

The synthesis and purification of Bromoacetamido-PEG2-Acid is a multi-step process that demands careful execution and rigorous analytical oversight. By understanding the chemical principles behind each step—from the choice of acylating agent to the high-resolution purification by RP-HPLC and final characterization by NMR, MS, and HPLC—researchers can confidently produce a high-purity reagent. This diligence is fundamental to the success of subsequent bioconjugation and drug development efforts, ensuring the creation of well-defined, effective, and reproducible therapeutic and diagnostic agents.

References

- A Comparative Guide to Analytical Methods for Determining the Purity of m-PEG7-CH2-OH. Benchchem.

- A Comparative Guide to Bromoacetylation: Alternatives to Bromoacetyl Chloride. Benchchem.

- A Technical Guide to the Synthesis of Heterobifunctional PEG Linkers for Advanced Bioconjugation. Benchchem.

- Bromoacetamido-PEG2-C2-acid | PROTAC Linker. MedChemExpress.

- Conjugation of antibodies with bifunctional chelating agents: isothiocyanate and bromoacetamide reagents, methods of analysis, and subsequent addition of metal ions. PubMed.

- Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. Thermo Fisher Scientific.

- Protocol for PEG Acid Reagents. AxisPharm.

- Conjugation of antibodies with bifunctional chelating agents: isothiocyanate and bromoacetamide reagents, methods of analysis, and subsequent addition of metal ions. MedChemExpress.

- Overview of PEG Linkers. ChemPep.

- Analytical Measurement of PEGylated Molecules. ACS Publications.

- Bromoacetamido-PEG2-Acid. CD Bioparticles.

- Stepwise PEG synthesis featuring deprotection and coupling in one pot. PMC.

- High performance liquid chromatography (HPLC) Technique. BOC Sciences.

- Bromoacetamido-PEG2-acid. BroadPharm.

- Technical Support Center: Enhancing the Stability of Bromoacetamide-Linked Bioconjugates. Benchchem.

- Bromoacetamide-PEG Linkers. AxisPharm.

- Conjugation of a peptide to an antibody engineered with free cysteines dramatically improves half-life and activity. Taylor & Francis Online.

- Bromoacetic Anhydride. Benchchem.

- Bromoacetamido-PEG2-acid, CAS 1415800-44-0. AxisPharm.

- Buy Bromoacetic anhydride | 13094-51-4. Smolecule.

- Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. Thermo Fisher Scientific.

- Bromo PEG. BroadPharm.

- Bromoacetic acid N-hydroxysuccinimide ester. Sigma-Aldrich.

- PEG Linker Selection Guide. PurePEG.

- Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides. ResearchGate.

- Bromoacetamido-PEG2-Boc-amine. BroadPharm.

- Acetylation of amine || amine react with acetyl chloride or acetic anhydride. YouTube.

- Bromoacetamido-dPEG®₁₂-Tris(-dPEG®₁₁-bromoacetamide)₃. Vector Labs.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Bromoacetamide-PEG | Bromoacetamide-PEG Linkers | AxisPharm [axispharm.com]

- 3. Bromoacetamido-PEG2-Acid - CD Bioparticles [cd-bioparticles.net]

- 4. Bromoacetamido-PEG2-acid, 1415800-44-0 | BroadPharm [broadpharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Bromoacetamido-PEG2-acid, CAS 1415800-44-0 | AxisPharm [axispharm.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chempep.com [chempep.com]

- 11. purepeg.com [purepeg.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. m.youtube.com [m.youtube.com]

- 16. ibms.sinica.edu.tw [ibms.sinica.edu.tw]

The Strategic Imperative of the PEG2 Spacer in Modern Bioconjugation

An In-depth Technical Guide:

As a Senior Application Scientist, one of the most frequent and critical discussions I have with research partners revolves around linker design. It is a field where subtle molecular changes can yield profound differences in the efficacy, stability, and safety of a biotherapeutic. While long-chain polyethylene glycol (PEG) linkers are widely recognized for their ability to extend serum half-life, the strategic role of short spacers, particularly the discrete two-unit PEG (PEG2), is often a point of nuanced optimization that can make or break a conjugate.

This guide provides an in-depth analysis of the PEG2 spacer. We will move beyond a simple recitation of properties to explore the causal mechanisms behind its utility, grounded in field-proven insights and quantitative data. The objective is to equip researchers, scientists, and drug development professionals with the technical understanding necessary to strategically deploy this vital component in their bioconjugation workflows.

Foundational Principles: The Role of Spacers in Bioconjugation

Bioconjugation is the chemical art of covalently linking two or more molecules where at least one is a biomolecule, such as an antibody, peptide, or oligonucleotide.[1][2] The linker connecting these components is not merely a passive connector; it is a critical determinant of the conjugate's overall properties.[3] An ideal linker must maintain a stable connection in circulation but often permit the release of an active component at the target site.[][5]

Polyethylene glycol (PEG) linkers have become indispensable tools in this context.[2] Composed of repeating ethylene oxide units, PEG is a synthetic, hydrophilic, and biocompatible polymer.[6][7] The incorporation of PEG spacers—a process known as PEGylation—confers several key advantages:

-

Enhanced Solubility: PEG's hydrophilic nature significantly improves the aqueous solubility of hydrophobic molecules, a common challenge with many potent small-molecule drugs.[2][8][9]

-

Improved Pharmacokinetics (PK): PEGylation increases the hydrodynamic radius of a molecule, which reduces renal clearance and extends its circulation half-life.[1][9]

-

Reduced Immunogenicity: The PEG chain forms a hydration shell around the biomolecule, masking its surface epitopes from the immune system in a "stealth" effect.[1][10]

-

Increased Stability: This same hydration shell can protect the bioconjugate from enzymatic degradation.[1][2]

While these benefits are often associated with large PEG chains, the discrete and short PEG2 spacer offers a unique and strategic set of advantages that are crucial for fine-tuning bioconjugate performance.

A Deep Dive into the PEG2 Spacer: Properties and Mechanistic Advantages

The PEG2 spacer consists of two repeating ethylene glycol units. Its small, defined structure is fundamental to its function, offering a precise and reproducible building block in complex molecular constructs.

Mitigating Hydrophobicity and Preventing Aggregation

A primary challenge in the development of Antibody-Drug Conjugates (ADCs) is the hydrophobic nature of many potent cytotoxic payloads.[9][11] When multiple drug molecules are conjugated to an antibody, their collective hydrophobicity can lead to irreversible aggregation, rendering the therapeutic unusable.[3]

The PEG2 spacer directly counteracts this. Its hydrophilic ether units are exceptionally efficient at increasing the local water solubility of the drug-linker moiety.[11] This seemingly minor addition is often sufficient to prevent aggregation, enabling the production of ADCs with higher, more efficacious drug-to-antibody ratios (DARs) while maintaining acceptable biophysical properties.[3][11] Poly(ethylene glycol) has been shown to be highly effective in reducing small molecule aggregation in aqueous solutions, favoring the monomeric form required for biological activity.[12]

Fine-Tuning Pharmacokinetics and Biodistribution

While long PEG chains (e.g., PEG12, PEG24) are known to dramatically extend half-life, this is not always desirable.[13] In some applications, such as radioisotope-based imaging, rapid clearance from non-target tissues is essential for generating a high-contrast signal.

The PEG2 spacer offers a subtle but important pharmacokinetic advantage. By increasing the overall hydrophilicity of an ADC, it helps reduce the rapid, non-specific clearance often seen with hydrophobic conjugates, which are quickly taken up by the reticuloendothelial system (RES).[11] This leads to a longer circulation time compared to conjugates with purely hydrophobic linkers, allowing for greater tumor accumulation and improved anti-tumor efficacy.[11] However, its effect is modest enough to avoid the extremely long half-lives that can be associated with larger PEGs.

Studies comparing bombesin-based antagonists with different oligoethyleneglycol spacers (PEG2, PEG3, PEG4, etc.) have shown that even small variations in PEG length can be used to optimize the targeting properties and biodistribution of peptide conjugates.[14][15] While the influence on biodistribution between short mini-PEG linkers (di-, tri-, tetra-, and hexaethylene glycol) can be minor, a PEG3 spacer was found to result in lower liver uptake compared to other lengths in one study.[15]

Providing Optimal Steric Spacing

The PEG2 spacer provides a flexible, defined-length connection that allows conjugated molecules to maintain their native conformation and function.[1] In ADCs, it ensures the cytotoxic payload is held at a sufficient distance from the antibody surface to avoid interfering with antigen binding. For labeled oligonucleotides, it separates bulky fluorophores from the nucleic acid, preventing quenching or steric hindrance that could impede hybridization.[16]

Unlike very long, flexible PEG chains which can sometimes mask the biologically active site of a peptide or protein, the short length of PEG2 provides just enough separation without excessive flexibility that could lead to undesirable intramolecular interactions.[14]

Core Applications and Field-Proven Insights

The unique properties of the PEG2 spacer have led to its widespread adoption in several critical areas of bioconjugation.

Antibody-Drug Conjugates (ADCs)

The PEG2 spacer is a key component in the linker technology of many modern ADCs.[11] Its ability to enhance hydrophilicity is crucial for developing ADCs with high DARs.[3][11] For instance, the approved ADCs Trodelvy and Zynlonta both utilize PEG moieties as part of their linker technology to improve solubility and in vivo stability.[17]

Insight: When developing ADCs with highly hydrophobic payloads like auristatins or maytansinoids, the inclusion of a PEG2 or PEG4 spacer should be considered a default starting point. Attempting to achieve a DAR of 4 or higher with a purely aliphatic or hydrophobic linker often leads to significant aggregation issues that halt development.[3] The positioning of the PEG unit—whether linear or as a pendant—can also be tuned to optimize ADC stability and pharmacokinetics.[18][19]

Peptide Modification

PEGylation is a well-established strategy for improving the therapeutic properties of peptides by protecting them from enzymatic degradation and reducing renal clearance.[14] The use of a short PEG2 spacer can increase the hydrophilicity and metabolic stability of a peptide without the potential for masking receptor-binding sites that can occur with much larger PEG chains.[14]

Insight: For peptide-drug conjugates or radiolabeled peptides, optimizing the spacer length is critical. A comparative analysis of conjugates with PEG2, PEG4, and PEG6 spacers is a valuable empirical approach. This allows for the selection of a linker that provides the best balance of serum stability, receptor affinity, and clearance profile for the specific application.[13]

Oligonucleotide Labeling

Labeled oligonucleotides are fundamental tools for applications like PCR and fluorescence in situ hybridization (FISH).[16] A PEG2 spacer is often incorporated between the oligonucleotide and a fluorescent dye (e.g., Cy5) or a reactive moiety for click chemistry.[16] This spacer prevents the label from interfering with the oligo's hybridization to its target sequence.

Insight: When labeling oligonucleotides, especially with bulky dyes or for use in sensitive enzymatic assays, a spacer is essential. The PEG2 spacer is an excellent choice as it is hydrophilic, preventing non-specific binding, and provides sufficient distance to avoid steric clash without adding excessive length that could complicate purification or hybridization kinetics.[16][20]

Quantitative Data Analysis: Impact of PEG Spacer Length

The selection of a PEG spacer is a data-driven decision. The following tables summarize representative data illustrating the impact of PEG spacer length on key bioconjugate properties.

Table 1: Influence of PEG Spacer Length on ADC Properties

| Property | Short PEG Spacer (e.g., PEG2-PEG8) | Long PEG Spacer (e.g., PEG12-PEG24) | Rationale & Causality |

|---|---|---|---|

| Solubility | Significantly Increased | Dramatically Increased | The hydrophilic ether backbone of PEG masks payload hydrophobicity, improving solubility in aqueous buffers.[9][11] |

| Aggregation | Significantly Reduced | Dramatically Reduced | By increasing solubility, PEG spacers prevent the intermolecular hydrophobic interactions that cause aggregation.[3][11] |

| Circulation Half-Life | Modestly Increased | Substantially Increased | Longer PEG chains create a larger hydrodynamic radius, which significantly reduces the rate of renal clearance.[1][13] |

| Tumor Penetration | Potentially Higher | Potentially Lower | Smaller, more compact conjugates may exhibit better penetration into dense tumor tissue compared to very large, heavily PEGylated ADCs. |